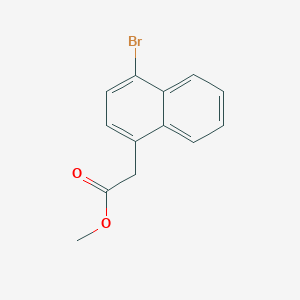
Methyl 2-(4-bromonaphthalen-1-yl)acetate
Cat. No. B8762742
M. Wt: 279.13 g/mol
InChI Key: AZHDFJVTCVTQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163793B2
Procedure details


To a solution of (4-Bromo-naphthalen-1-yl)-acetic acid methyl ester (Example 472a), 687 mg) in tetrahydrofuran (13 mL) and Hexamethylphosphoramide (1.3 mL) was added at −78° C. a solution of lithiumdiisopropylamide (2M, 2.71 mL) in tetrahydrofuran/heptane/ethylbenzene within 5 min. 1,2-dibromoethane (695 mg) was added rapidly and the reaction mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under vacuo and the residue partitioned between ethylacetate and a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford a crude mixture containing 4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester. This crude material was dissolved in tetrahydrofuran (13 mL) at room temperature and potassium carbonate (692 mg) was added. The mixture was stirred at room temperature for 36 hr, concentrated under vacuo, partitioned between ethyl acetate and a hydrochloric acid (0.1N). The aqueous layer was extracted with ethyl acetate and the combined organic layers were concentrated in vacuo. The crude mixture was concentrated to dryness and purified by chromatography on silica gel to yield the title compound as a colorless oil (215 mg; 30%). MS (ESI): m/z=290 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
tetrahydrofuran heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name
4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Yield
30%
Identifiers


|
REACTION_CXSMILES
|
COC(=O)CC1C2C(=CC=CC=2)C(Br)=CC=1.C([N-]C(C)C)(C)C.[Li+].BrCCBr.C[O:30][C:31](=[O:47])[CH:32]([C:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[C:39]([Br:46])=[CH:38][CH:37]=1)[CH2:33][CH2:34]Br.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O1CCCC1.CCCCCCC.C(C1C=CC=CC=1)C.CN(C)P(N(C)C)(N(C)C)=O>[Br:46][C:39]1[C:40]2[C:45](=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:36]([C:32]2([C:31]([OH:30])=[O:47])[CH2:34][CH2:33]2)=[CH:37][CH:38]=1 |f:1.2,5.6.7,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC=C(C2=CC=CC=C12)Br)=O
|
|
Name
|
|
|
Quantity
|
2.71 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
tetrahydrofuran heptane ethylbenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1.CCCCCCC.C(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
695 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Step Three
|
Name
|
4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CCBr)C1=CC=C(C2=CC=CC=C12)Br)=O
|
Step Four
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
692 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between ethylacetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 36 hr
|
|
Duration
|
36 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic layers were concentrated in vacuo
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The crude mixture was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C1(CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 mg | |
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
